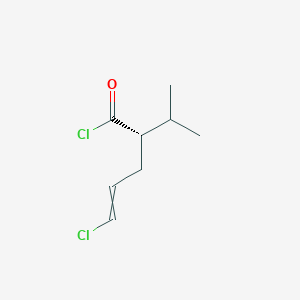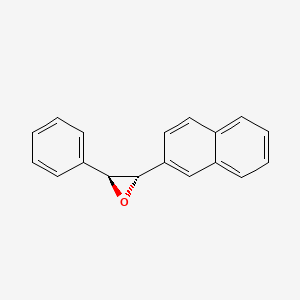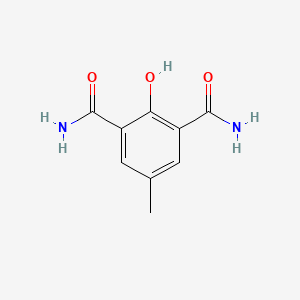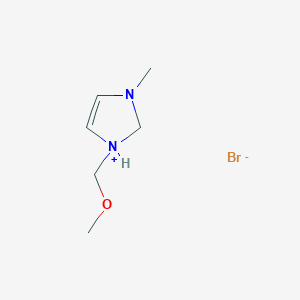
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium core can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can modify the imidazolium core.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
1-Methylimidazolium Bromide: Similar structure but lacks the methoxymethyl group.
3-Methyl-1H-imidazol-1-ium Chloride: Similar imidazolium core but with a different counterion.
Uniqueness: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
374929-88-1 |
|---|---|
Fórmula molecular |
C6H13BrN2O |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2O.BrH/c1-7-3-4-8(5-7)6-9-2;/h3-4H,5-6H2,1-2H3;1H |
Clave InChI |
MWSZLDOIPPGWGB-UHFFFAOYSA-N |
SMILES canónico |
CN1C[NH+](C=C1)COC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
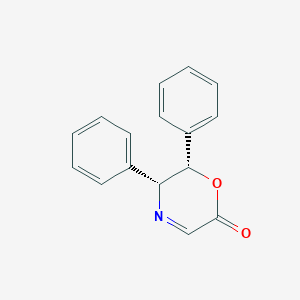
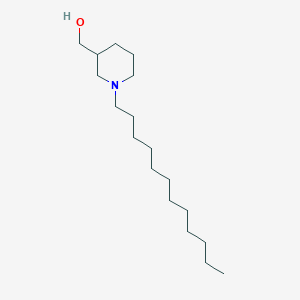
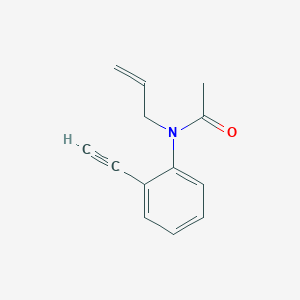

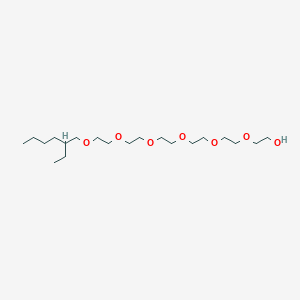
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
